molecular formula C21H27N3O2 B3742231 N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No.: B3742231
M. Wt: 353.5 g/mol
InChI Key: DTSMBUMKTFIMKN-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide” is a synthetic organic compound that belongs to the class of amides

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-4-9-20(17(2)14-16)22-21(25)15-23-10-12-24(13-11-23)18-5-7-19(26-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSMBUMKTFIMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide” typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting an appropriate acyl chloride or anhydride with the amine group of the piperazine derivative.

    Substitution reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the amide bond, potentially leading to the formation of amines.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, depending on its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide
  • N-(2,4-dimethylphenyl)-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide

Uniqueness

The uniqueness of “N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide” would lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
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N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

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